trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride
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Overview
Description
trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride: is a chemical compound with the molecular formula C8H16ClNS2·HCl and a molecular weight of 262.2633 g/mol . This compound is characterized by the presence of a disulfide bond, an aminoethyl group, and a chlorocyclohexyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride typically involves the reaction of 2-chlorocyclohexylamine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It can be used to introduce disulfide bonds into peptides and proteins, allowing researchers to investigate their effects on biological activity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs that target specific molecular pathways involving disulfide bonds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride involves the interaction of its disulfide bond with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This interaction can modulate the activity of proteins and enzymes that rely on disulfide bonds for their function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can target proteins and enzymes with disulfide bonds, affecting their structure and activity.
Redox Pathways: It can participate in redox pathways, influencing cellular redox balance and signaling.
Comparison with Similar Compounds
N-(2-Aminoethyl)maleimide hydrochloride: This compound also contains an aminoethyl group and is used in similar applications involving disulfide bond formation.
(2-Aminoethyl)trimethylammonium chloride hydrochloride: This compound has a similar aminoethyl group but differs in its overall structure and applications.
Uniqueness: trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride is unique due to its specific combination of a disulfide bond, aminoethyl group, and chlorocyclohexyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific research applications .
Properties
CAS No. |
27317-89-1 |
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Molecular Formula |
C8H17Cl2NS2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-[[(1R,2R)-2-chlorocyclohexyl]disulfanyl]ethylazanium;chloride |
InChI |
InChI=1S/C8H16ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h7-8H,1-6,10H2;1H/t7-,8-;/m1./s1 |
InChI Key |
GFPYCFVUYOYYRY-SCLLHFNJSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)SSCC[NH3+])Cl.[Cl-] |
Canonical SMILES |
C1CCC(C(C1)SSCC[NH3+])Cl.[Cl-] |
Origin of Product |
United States |
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